molecular formula C18H19NO B12705445 1'-Methyl-3-phenylspiro(isobenzofuran-1(3H),2'-pyrrolidine) CAS No. 83962-59-8

1'-Methyl-3-phenylspiro(isobenzofuran-1(3H),2'-pyrrolidine)

Cat. No.: B12705445
CAS No.: 83962-59-8
M. Wt: 265.3 g/mol
InChI Key: KSSVYIULEWAKRE-UHFFFAOYSA-N
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Description

1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a complex organic compound characterized by its unique spiro structure. This molecule contains a total of 42 bonds, including 23 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds. It also features a tertiary amine, an ether, and a pyrrolidine ring .

Preparation Methods

The synthesis of 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of isobenzofuran with pyrrolidine under specific conditions to form the spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) undergoes various chemical reactions, including:

Scientific Research Applications

1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding properties, which can influence various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can be compared with other spiro compounds such as:

Properties

CAS No.

83962-59-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1'-methyl-1-phenylspiro[1H-2-benzofuran-3,2'-pyrrolidine]

InChI

InChI=1S/C18H19NO/c1-19-13-7-12-18(19)16-11-6-5-10-15(16)17(20-18)14-8-3-2-4-9-14/h2-6,8-11,17H,7,12-13H2,1H3

InChI Key

KSSVYIULEWAKRE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4

Origin of Product

United States

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